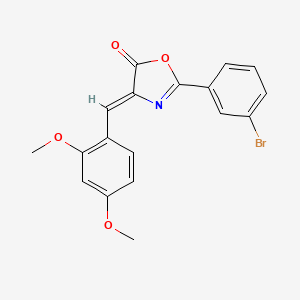
2-(3-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDBO and is a derivative of oxazole. BDBO has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of BDBO is not fully understood. However, it has been proposed that BDBO may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. BDBO has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
BDBO has been shown to exhibit anti-inflammatory and antioxidant properties. It has been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. BDBO has also been shown to reduce the levels of reactive oxygen species, which can cause damage to cells and tissues.
实验室实验的优点和局限性
BDBO has several advantages for lab experiments. It is a stable compound that can be synthesized with high yields and purity. BDBO is also relatively easy to handle and can be stored for long periods without degradation. However, one limitation of BDBO is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of BDBO. One area of research is to further elucidate the mechanism of action of BDBO. This could involve the identification of specific enzymes or signaling pathways that are affected by BDBO. Another area of research is to investigate the potential of BDBO as a therapeutic agent for the treatment of cancer. This could involve the development of novel drug delivery systems that can target BDBO to cancer cells specifically. Additionally, the potential of BDBO as an anti-inflammatory and antioxidant agent could be further explored, particularly in the context of chronic diseases such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, 2-(3-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has potential applications in various fields, including scientific research. BDBO has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. While there are still many unanswered questions regarding the mechanism of action of BDBO, its potential as a therapeutic agent for the treatment of cancer and other diseases is promising. Future research in this area could lead to the development of novel treatments and therapies that could improve the lives of many people.
合成方法
BDBO has been synthesized using various methods, including the condensation of 2-bromo-3-nitrobenzaldehyde with 2,4-dimethoxybenzylamine, followed by reduction and cyclization. Another method involves the reaction of 2-bromo-3-nitrobenzaldehyde with 2,4-dimethoxybenzylamine, followed by reduction and cyclization using sodium borohydride and acetic acid. Both methods have been used to synthesize BDBO with high yields and purity.
科学研究应用
BDBO has been studied extensively for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. BDBO has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. BDBO has been proposed as a potential therapeutic agent for the treatment of cancer.
属性
IUPAC Name |
(4Z)-2-(3-bromophenyl)-4-[(2,4-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4/c1-22-14-7-6-11(16(10-14)23-2)9-15-18(21)24-17(20-15)12-4-3-5-13(19)8-12/h3-10H,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFUODGIZJINBO-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(3-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B5977472.png)
![ethyl (3-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5977476.png)
![{2-methyl-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B5977482.png)
![methyl 5-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-5-oxopentanoate](/img/structure/B5977483.png)
![1-[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]methanamine](/img/structure/B5977487.png)
![N-(2-fluorophenyl)-2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5977495.png)
![N-(sec-butyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5977500.png)
![7-(3-methylbenzyl)-2-[(1-methyl-4-piperidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5977508.png)
![1-(1-piperidinyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclohexanecarboxamide](/img/structure/B5977510.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5977511.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B5977518.png)
![2,2'-{[1-methyl-2-(8-quinolinylsulfonyl)ethyl]imino}diethanol](/img/structure/B5977544.png)
![[1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-piperidinyl]methanol](/img/structure/B5977566.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5977568.png)